Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate
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Overview
Description
Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate is a synthetic organic compound with the molecular formula C17H24N2O5S It is characterized by the presence of an azepane ring, a sulfonyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Aniline Derivative: The sulfonylated azepane is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the resulting compound with methyl 4-oxobutanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, in solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the azepane ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[4-(piperidin-1-ylsulfonyl)anilino]-4-oxobutanoate
- Methyl 4-[4-(morpholin-1-ylsulfonyl)anilino]-4-oxobutanoate
- Methyl 4-[4-(pyrrolidin-1-ylsulfonyl)anilino]-4-oxobutanoate
Uniqueness
Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-24-17(21)11-10-16(20)18-14-6-8-15(9-7-14)25(22,23)19-12-4-2-3-5-13-19/h6-9H,2-5,10-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUXPFHBOENOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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